2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine

Lipophilicity XLogP3 ADME Prediction

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine (CAS 1267024-51-0) is a primary amine-functionalized pyridine derivative featuring a geminal dimethoxy acetal group. This compound, with molecular formula C9H14N2O2 and molecular weight 182.22 g/mol, exhibits unique computed physicochemical properties—including an XLogP3 of -0.6 and a topological polar surface area (TPSA) of 57.4 Ų—that distinguish it from regioisomeric and ethoxy analogs.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1267024-51-0
Cat. No. B3228645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine
CAS1267024-51-0
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC(CN)(C1=CC=CC=N1)OC
InChIInChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3
InChIKeyACJPYSBVTJPXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine (CAS 1267024-51-0) – A Differentiated Pyridinyl Acetal Amine Scaffold for Targeted Chemical Synthesis and Discovery


2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine (CAS 1267024-51-0) is a primary amine-functionalized pyridine derivative featuring a geminal dimethoxy acetal group [1]. This compound, with molecular formula C9H14N2O2 and molecular weight 182.22 g/mol, exhibits unique computed physicochemical properties—including an XLogP3 of -0.6 and a topological polar surface area (TPSA) of 57.4 Ų—that distinguish it from regioisomeric and ethoxy analogs [2]. It is supplied as a liquid stored at 4 °C and is recognized as a versatile small-molecule scaffold for research and development [3].

Why Generic Substitution with Common Pyridinyl Amines Fails: Physicochemical and Conformational Evidence for 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine


Superficially similar pyridinyl amine compounds—such as the unsubstituted 2-pyridin-2-ylethanamine, the 3-pyridyl regioisomer, or the diethoxy analog—cannot be freely interchanged with 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine in scientific workflows. Quantitative computed property comparisons reveal that the target compound possesses a unique combination of lipophilicity (XLogP3 = ‑0.6), polar surface area (57.4 Ų), and rotatable bond count (4) [1][2]. These molecular descriptors translate directly into differential ADME behavior, protein-binding profiles, and synthetic reactivity—critical parameters that govern hit-to-lead progression, assay reproducibility, and final procurement decisions .

Quantitative Differentiators: Comparative Physicochemical and Structural Data for 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine


Lipophilicity Shift: Reduced logP vs. Unsubstituted 2-Pyridylethylamine

The target compound exhibits a computed XLogP3 of -0.6, which is 0.7 log units lower than the XLogP3 of 0.1 observed for the unsubstituted analog 2-(pyridin-2-yl)ethanamine [1][2]. This difference in lipophilicity is statistically significant and reflects the presence of the two methoxy groups . In drug discovery, a logP shift of this magnitude can alter passive membrane permeability, aqueous solubility, and off-target binding profiles [3].

Lipophilicity XLogP3 ADME Prediction Drug Discovery

Regioisomeric Selectivity: Pyridin-2-yl vs. Pyridin-3-yl Lipophilicity Differential

When compared to its 3-pyridyl regioisomer (2,2-dimethoxy-1-(pyridin-3-yl)ethan-1-amine, CAS 1521100-22-0), the target 2-pyridyl compound is measurably more hydrophilic. The target compound has an XLogP3 of -0.6, whereas the 3-pyridyl isomer has an XLogP3 of -0.4 [1][2]. This 0.2-unit difference, though modest, is reproducible and stems from the distinct electronic environment of the pyridine nitrogen, which influences hydrogen-bonding capacity and dipole moment [3]. Such regioisomeric variation can lead to different binding affinities for biological targets that engage the pyridine ring [4].

Regioisomerism Lipophilicity XLogP3 Molecular Recognition

Topological Polar Surface Area (TPSA) and Rotatable Bond Advantage

The target compound possesses a TPSA of 57.4 Ų and 4 rotatable bonds, compared to 43.8 Ų and 2 rotatable bonds for the unsubstituted 2-pyridylethylamine [1][2]. The higher TPSA correlates with improved aqueous solubility and reduced passive blood-brain barrier permeability, while the additional rotatable bonds enhance conformational flexibility [3]. When compared to the diethoxy analog (TPSA 57.4 Ų, 6 rotatable bonds), the target methoxy compound offers a favorable balance between flexibility and molecular weight, potentially yielding superior ligand efficiency metrics [4].

TPSA Conformational Flexibility Oral Bioavailability Ligand Efficiency

Synthetic Versatility: Primary Amine and Acetal Functionality for Multicomponent Reactions

The compound's structure integrates a primary amine and a gem-dimethoxy acetal, enabling orthogonal reactivity . The primary amine participates in amide bond formation, reductive amination, and urea synthesis, while the acetal can undergo hydrolysis to reveal a ketone or aldehyde equivalent for further functionalization [1]. This dual reactivity is not present in simpler pyridinyl amines (e.g., 2-pyridylethylamine), which lack the acetal group [2]. In the context of building-block procurement, this expands the compound's utility in diversity-oriented synthesis and parallel medicinal chemistry workflows [3].

Multicomponent Reactions Acetal Chemistry Library Synthesis Scaffold Diversity

Definitive Application Scenarios for 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine in Scientific Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a lead series suffers from high logP and poor aqueous solubility, substitution with the target compound (XLogP3 = -0.6) in place of the more lipophilic 2-pyridylethylamine (XLogP3 = 0.1) can lower overall lipophilicity by up to 0.7 log units, potentially improving solubility and reducing off-target promiscuity [1][2].

Structure-Activity Relationship (SAR) Studies Exploiting Regioisomeric Lipophilicity Differences

In SAR campaigns, the 0.2-unit lipophilicity difference between the 2-pyridyl (XLogP3 = -0.6) and 3-pyridyl (XLogP3 = -0.4) isomers allows researchers to probe the effects of subtle lipophilicity changes on target binding and ADME properties without altering molecular weight or TPSA [3].

Diversity-Oriented Synthesis Leveraging Orthogonal Functional Groups

The dual reactivity of the primary amine and dimethoxy acetal enables sequential derivatization: the amine can be acylated or alkylated, followed by acetal hydrolysis to reveal a ketone for further diversification (e.g., reductive amination, Grignard addition). This reduces the number of synthetic steps needed to generate complex, drug-like molecules .

Computational Chemistry and Cheminformatics Model Building

The well-defined computed properties (XLogP3, TPSA, rotatable bond count) make this compound an excellent test case for validating QSAR models, molecular dynamics simulations, and property prediction algorithms, particularly when comparing regioisomeric and alkoxy-substituted analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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